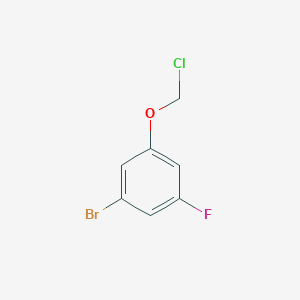
1-Bromo-3-(chloromethoxy)-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(chloromethoxy)-5-fluorobenzene is an organohalogen compound that features a benzene ring substituted with bromine, chloromethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethoxy)-5-fluorobenzene can be synthesized through a multi-step process involving the introduction of bromine, chloromethoxy, and fluorine substituents onto a benzene ring. One common method involves the following steps:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(chloromethoxy)-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethoxy groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions (NO2+), sulfonium ions (SO3H+), or halogens (Cl2, Br2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or sulfur trioxide (SO3) for sulfonation.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with amine, thiol, or alkoxy groups.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-(chloromethoxy)-5-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Biological Studies: Employed in the study of biochemical pathways and interactions, particularly those involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(chloromethoxy)-5-fluorobenzene depends on its specific application
Covalent Bond Formation: The bromine and chloromethoxy groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules.
Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Electrostatic Interactions: The fluorine atom can participate in electrostatic interactions with positively charged residues or ions.
Comparison with Similar Compounds
1-Bromo-3-(chloromethoxy)-5-fluorobenzene can be compared with other halogenated benzene derivatives:
1-Bromo-3-chlorobenzene: Lacks the chloromethoxy and fluorine groups, making it less versatile in certain synthetic applications.
1-Bromo-3-fluorobenzene: Lacks the chloromethoxy group, which can limit its reactivity in nucleophilic substitution reactions.
1-Chloro-3-(chloromethoxy)-5-fluorobenzene: Similar structure but with chlorine instead of bromine, which can affect its reactivity and interaction with biological targets.
The unique combination of bromine, chloromethoxy, and fluorine substituents in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H5BrClFO |
|---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
1-bromo-3-(chloromethoxy)-5-fluorobenzene |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-6(10)3-7(2-5)11-4-9/h1-3H,4H2 |
InChI Key |
GHHTWEBZHAKHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
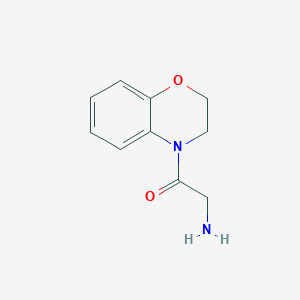
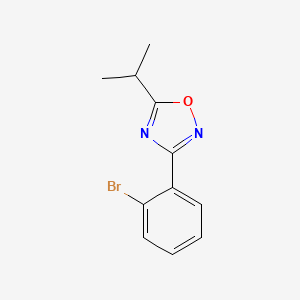
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)
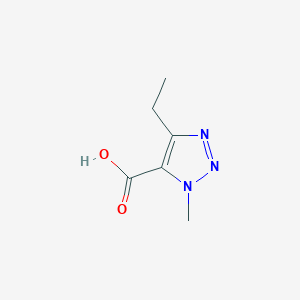

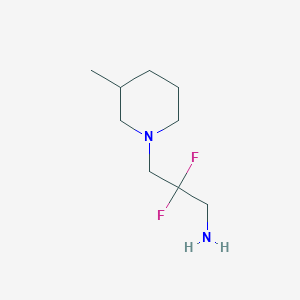
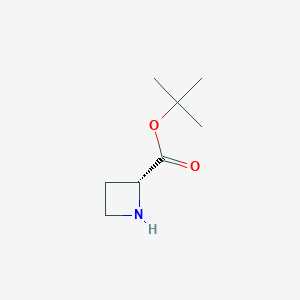

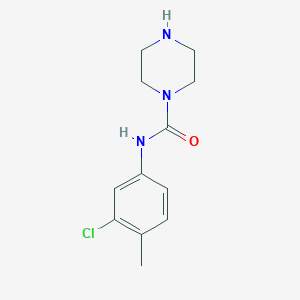
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
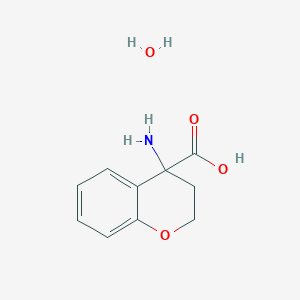
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
